3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide
Description
3-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide (molecular formula: C₁₇H₁₇N₅OS) is a benzamide derivative featuring a 5-methyltetrazole ring at the 3-position of the benzamide core and a phenylsulfanylethyl group attached to the amide nitrogen. Its structural uniqueness lies in the tetrazole ring—a nitrogen-rich heterocycle known for acting as a bioisostere for carboxylic acids or other acidic groups—and the phenylsulfanyl moiety, which may enhance lipophilicity and membrane permeability. The compound is supplied in standardized formats (e.g., glass vials, 96-tube racks) for high-throughput screening .
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(2-phenylsulfanylethyl)benzamide |
InChI |
InChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)15-7-5-6-14(12-15)17(23)18-10-11-24-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,18,23) |
InChI Key |
VTXVVEUHEWQZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCSC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid.
Attachment of the Benzamide Group: The benzamide group is introduced through a reaction between the tetrazole derivative and benzoyl chloride under basic conditions.
Introduction of the Phenylsulfanyl Ethyl Chain: The phenylsulfanyl ethyl chain is attached via a nucleophilic substitution reaction using an appropriate phenylsulfanyl ethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors. The phenylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the benzamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide and related benzamide derivatives.
Table 1: Comparative Analysis of Benzamide Derivatives
Key Findings:
Structural Variations: Tetrazole vs. Thiadiazole/Isoxazole: The main compound’s 5-methyltetrazole ring distinguishes it from thiadiazole- or isoxazole-containing derivatives (e.g., compound 6 in ). Tetrazoles are superior bioisosteres due to their metabolic stability and ability to mimic carboxylate groups, whereas thiadiazoles are often used in coordination chemistry .
In contrast, thiadiazole derivatives () require multi-step condensation with active methylene compounds .
Functional Applications :
- Metal Coordination : ’s N,O-bidentate compound is tailored for metal-catalyzed reactions, whereas the main compound’s tetrazole could serve as a ligand for transition metals (e.g., in medicinal chemistry) .
- Biological Activity : Nitazoxanide’s nitro-thiazole group confers antiparasitic properties, while the main compound’s lack of nitro groups suggests divergent targets, possibly in kinase inhibition or GPCR modulation .
Physical Properties :
- While the main compound’s spectral data are unavailable, similar compounds (e.g., compound 6 in ) exhibit IR peaks at 1606 cm⁻¹ (C=O) and melting points around 160°C. Such data suggest that the main compound’s tetrazole and sulfanyl groups may lower its melting point compared to Nitazoxanide (mp ~200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
